(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid
Brand Name: Vulcanchem
CAS No.: 5345-30-2
VCID: VC2205790
InChI: InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Molecular Formula: C10H10O4S
Molecular Weight: 226.25 g/mol

(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid

CAS No.: 5345-30-2

Cat. No.: VC2205790

Molecular Formula: C10H10O4S

Molecular Weight: 226.25 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid - 5345-30-2

Specification

CAS No. 5345-30-2
Molecular Formula C10H10O4S
Molecular Weight 226.25 g/mol
IUPAC Name (E)-3-(4-methylsulfonylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+
Standard InChI Key UDUXYCSLRYYQNS-QPJJXVBHSA-N
Isomeric SMILES CS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
SMILES CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Identification

(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is identified by the molecular formula C10H10O4S with a precisely calculated molecular weight of 226.25 g/mol . This compound is registered in chemical databases with the PubChem CID 5702855, indicating its recognition in standardized chemical repositories . The compound has been assigned several registry numbers and identifiers in scientific literature, including the CAS number 5345-30-2, which serves as its primary identifier in chemical abstract services and regulatory documentation .

Structural Configuration

The structural configuration of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid features a distinct molecular architecture with the (E)-stereochemistry at the double bond of the propenoic acid group. This stereochemical arrangement is particularly significant as it determines the spatial orientation of the molecule, potentially affecting its reactivity and interactions with other compounds. The structural framework consists of:

  • A phenyl ring as the central aromatic core

  • A methylsulfonyl (CH₃SO₂-) substituent at the para position of the phenyl ring

  • A propenoic acid chain (CH=CH-COOH) attached to the phenyl ring in trans (E) configuration

This specific arrangement contributes to the compound's physical and chemical behavior in various environments and reactions.

Nomenclature and Synonym Analysis

Systematic and Alternative Names

The compound possesses multiple synonyms in scientific literature, reflecting various naming conventions used across different contexts. The IUPAC name (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid precisely describes its structural configuration . Alternative names for this compound include:

  • 3-[4-(methylsulfonyl)phenyl]-(2e)-propenoic acid

  • (e)-3-(4-(methylsulfonyl)phenyl)acrylic acid

These nomenclature variations reflect different approaches to describing the same molecular structure, with some emphasizing the acrylic acid component while others focus on the propenoic acid terminology.

Registry Identifiers

Beyond its primary CAS number (5345-30-2), the compound has been assigned additional registry numbers including 88899-85-8, which may represent specific batches or forms of the compound registered at different times or by different authorities . These multiple identifiers facilitate cross-referencing across chemical databases and regulatory documentation systems.

Physical and Chemical Properties

Chemical Reactivity Profile

The chemical reactivity of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is characterized by:

  • The carboxylic acid function, which can participate in typical acid-base reactions, esterification, and amidation

  • The α,β-unsaturated system (propenoic portion), which is susceptible to nucleophilic addition reactions

  • The methylsulfonyl group, which acts as an electron-withdrawing substituent affecting the electron density distribution throughout the molecule

The combination of these functional groups creates a distinct reactivity profile that differentiates this compound from simpler cinnamic acid derivatives.

Structural Conformations

Two-Dimensional Structure Analysis

The two-dimensional structural representation of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid illustrates the connectivity of atoms and the planar arrangement of the aromatic ring . In this configuration, the methylsulfonyl group occupies the para position relative to the propenoic acid chain, creating a symmetrical distribution of substituents around the central phenyl ring. This arrangement influences the electronic distribution across the molecule, potentially affecting its reactivity and binding interactions.

Three-Dimensional Conformation

The three-dimensional conformer of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid reveals the spatial orientation of functional groups . The (E)-configuration of the double bond creates a linear extension of the propenoic acid chain from the phenyl ring, maximizing the distance between the carboxylic acid group and the aromatic portion of the molecule. This extended conformation has implications for:

  • Crystal packing arrangements in solid state

  • Potential hydrogen bonding patterns

  • Accessibility of reactive sites to solvents and reagents

  • Interaction profiles with biological targets or catalytic surfaces

Comparative Analysis with Related Compounds

Structural Comparison with Cinnamic Acid Derivatives

To contextualize the properties of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid, it is valuable to compare it with structurally related compounds such as 4-methylcinnamic acid. While both compounds share the core phenylpropenoic acid structure, they differ significantly in their para substituents:

Feature(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid4-Methylcinnamic acid
Molecular FormulaC₁₀H₁₀O₄SC₁₀H₁₀O₂
Molecular Weight226.25 g/mol162.19 g/mol
Para SubstituentMethylsulfonyl (-SO₂CH₃)Methyl (-CH₃)
Electronic EffectStrongly electron-withdrawingWeakly electron-donating
Expected AcidityHigher (more acidic)Lower (less acidic)
PolarityHigherLower

The methylsulfonyl group in (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid imparts significantly different electronic properties compared to the methyl group in 4-methylcinnamic acid, likely resulting in distinct reactivity patterns and solubility profiles .

Functional Group Influence on Properties

The methylsulfonyl group in the target compound represents a significant structural modification compared to simpler cinnamic acid derivatives. This functional group:

These characteristics distinguish (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid from other members of the phenylpropenoic acid family and suggest unique applications based on these modified properties.

Chemical Database Registration and Documentation

Registration History

The compound (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid was initially documented in chemical registries in 2005, with subsequent modifications to its record as recently as February 2025, indicating ongoing curation and potential research interest in this compound . This continued database maintenance suggests the compound maintains relevance in contemporary chemical research or applications.

Database Representation

In chemical databases such as PubChem, the compound is represented with standardized structural formats that enable computational analysis and comparison with other molecules . These representations facilitate structure-based searching, property prediction, and integration with other chemical informatics tools and platforms.

Analytical Considerations

Chromatographic Behavior

The compound's polar functional groups (carboxylic acid and methylsulfonyl) suggest moderate to strong retention on reversed-phase chromatographic systems, with potential for ionic interactions depending on mobile phase conditions. These properties have implications for purification strategies and analytical method development when working with this compound.

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